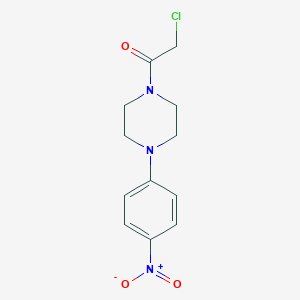
1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine
Descripción general
Descripción
1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a chloroacetyl group and a nitrophenyl group attached to a piperazine ring
Métodos De Preparación
The synthesis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-(4-nitrophenyl)piperazine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Synthetic Route:
- Dissolve 4-(4-nitrophenyl)piperazine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add chloroacetyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Electrophilic Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
2. Reduction Reactions:
- The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
3. Oxidation Reactions:
- The piperazine ring can be oxidized under strong oxidative conditions, leading to the formation of N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, thiols, solvents like ethanol or acetonitrile, and mild heating.
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, and solvents like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
- Substituted piperazines, amino derivatives, and N-oxides.
Aplicaciones Científicas De Investigación
1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine has several applications in scientific research:
1. Medicinal Chemistry:
- It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
- It serves as a building block for designing drugs with potential anti-inflammatory, analgesic, or antipsychotic properties.
2. Materials Science:
- The compound is utilized in the development of advanced materials, including polymers and coatings with specific chemical and physical properties.
3. Biological Research:
- It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
- It is used in the synthesis of probes and ligands for biochemical assays.
4. Industrial Applications:
- The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of target proteins. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Molecular Targets and Pathways:
Receptors: It may target neurotransmitter receptors in the central nervous system.
Enzymes: It can inhibit enzymes involved in inflammatory pathways or metabolic processes.
Signaling Pathways: It may modulate signaling pathways related to pain, inflammation, or neurotransmission.
Comparación Con Compuestos Similares
1-(Chloroacetyl)piperazine: Lacks the nitrophenyl group, leading to different chemical reactivity and biological activity.
4-(4-Nitrophenyl)piperazine: Lacks the chloroacetyl group, affecting its ability to undergo nucleophilic substitution reactions.
1-(Acetyl)-4-(4-nitrophenyl)piperazine: Similar structure but with an acetyl group instead of a chloroacetyl group, influencing its reactivity and applications.
Uniqueness:
- The presence of both chloroacetyl and nitrophenyl groups in 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine provides a unique combination of reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-chloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-9-12(17)15-7-5-14(6-8-15)10-1-3-11(4-2-10)16(18)19/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSRPZLVNAXMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397042 | |
| Record name | 2-Chloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16264-11-2 | |
| Record name | 2-Chloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
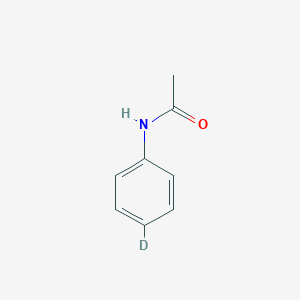
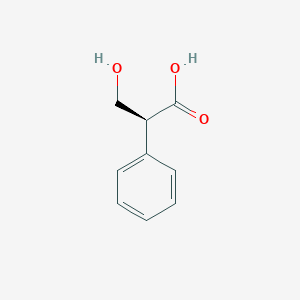
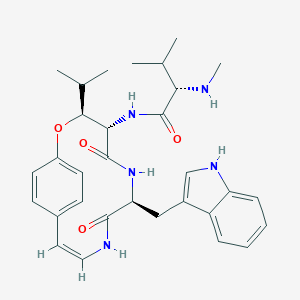
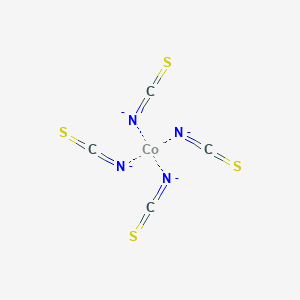
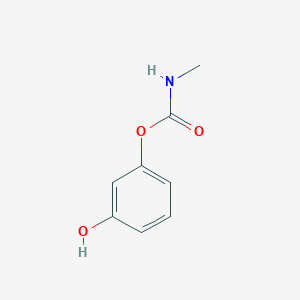
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
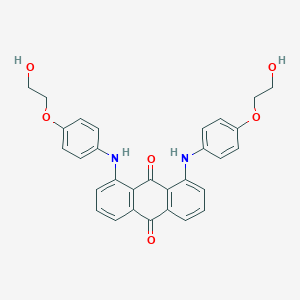
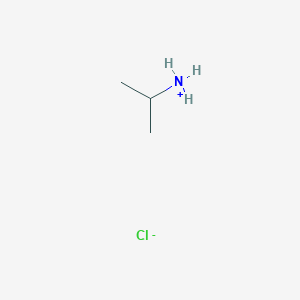
![2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate](/img/structure/B99806.png)
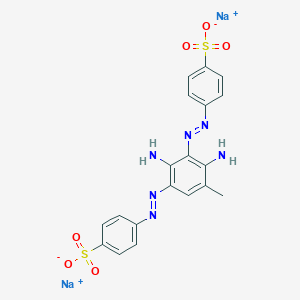
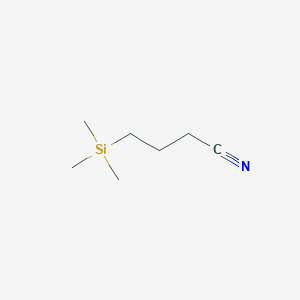

![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)
